

6-methyl-1H-pyrrolo[3,2-c]pyridine chemical properties

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Compound of Interest

Compound Name: 6-methyl-1H-pyrrolo[3,2-c]pyridine

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An In-depth Technical Guide to the Chemical Properties of **6-methyl-1H-pyrrolo[3,2-c]pyridine**

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and medicinal chemistry applications of **6-methyl-1H-pyrrolo[3,2-c]pyridine**. The 1H-pyrrolo[3,2-c]pyridine core, a key isomer of azaindole, represents a privileged scaffold in modern drug discovery, forming the foundation for potent kinase inhibitors and microtubule-targeting agents. Due to the limited availability of direct experimental data for the 6-methyl derivative, this guide synthesizes information from authoritative studies on closely related analogs to provide a robust and scientifically grounded overview. We will detail validated synthetic pathways to the core scaffold, discuss strategies for its derivatization, present representative analytical data, and explore its reactivity and therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical characteristics of this important heterocyclic system.

Introduction to the 1H-pyrrolo[3,2-c]pyridine Scaffold

Pyrrolopyridines, commonly known as azaindoles, are bicyclic heteroaromatic compounds that feature a pyrrole ring fused to a pyridine ring. Their structural resemblance to indole, combined with the hydrogen bonding capabilities and modified electronic profile imparted by the pyridine nitrogen, makes them highly valuable pharmacophores.^[1] The specific arrangement of the nitrogen atoms defines six possible isomers, each with distinct chemical and biological properties.

The 1H-pyrrolo[3,2-c]pyridine scaffold (5-azaindole) has emerged as a particularly promising core in medicinal chemistry. Derivatives of this scaffold have been shown to exhibit potent biological activity, including the inhibition of FMS kinase, a target for anticancer and anti-inflammatory therapies.^[2] More recently, comprehensive studies have demonstrated that 1H-pyrrolo[3,2-c]pyridine derivatives can act as potent inhibitors of tubulin polymerization by binding to the colchicine site, highlighting their potential as a new class of anticancer agents.^[3]^[4]

This guide focuses specifically on **6-methyl-1H-pyrrolo[3,2-c]pyridine**, providing a detailed examination of its chemical properties, a validated synthetic approach to its parent structure, and an analysis of its potential in drug design, grounded in the latest scientific literature.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of a chemical entity is a thorough characterization of its core structure and physicochemical properties. While extensive experimental data for **6-methyl-1H-pyrrolo[3,2-c]pyridine** is not publicly documented, we can compile its fundamental attributes and predicted properties based on computational models and available data for the parent scaffold.

Caption: Chemical structure and IUPAC numbering of **6-methyl-1H-pyrrolo[3,2-c]pyridine**.

Table 1: Physicochemical Properties of **6-methyl-1H-pyrrolo[3,2-c]pyridine**

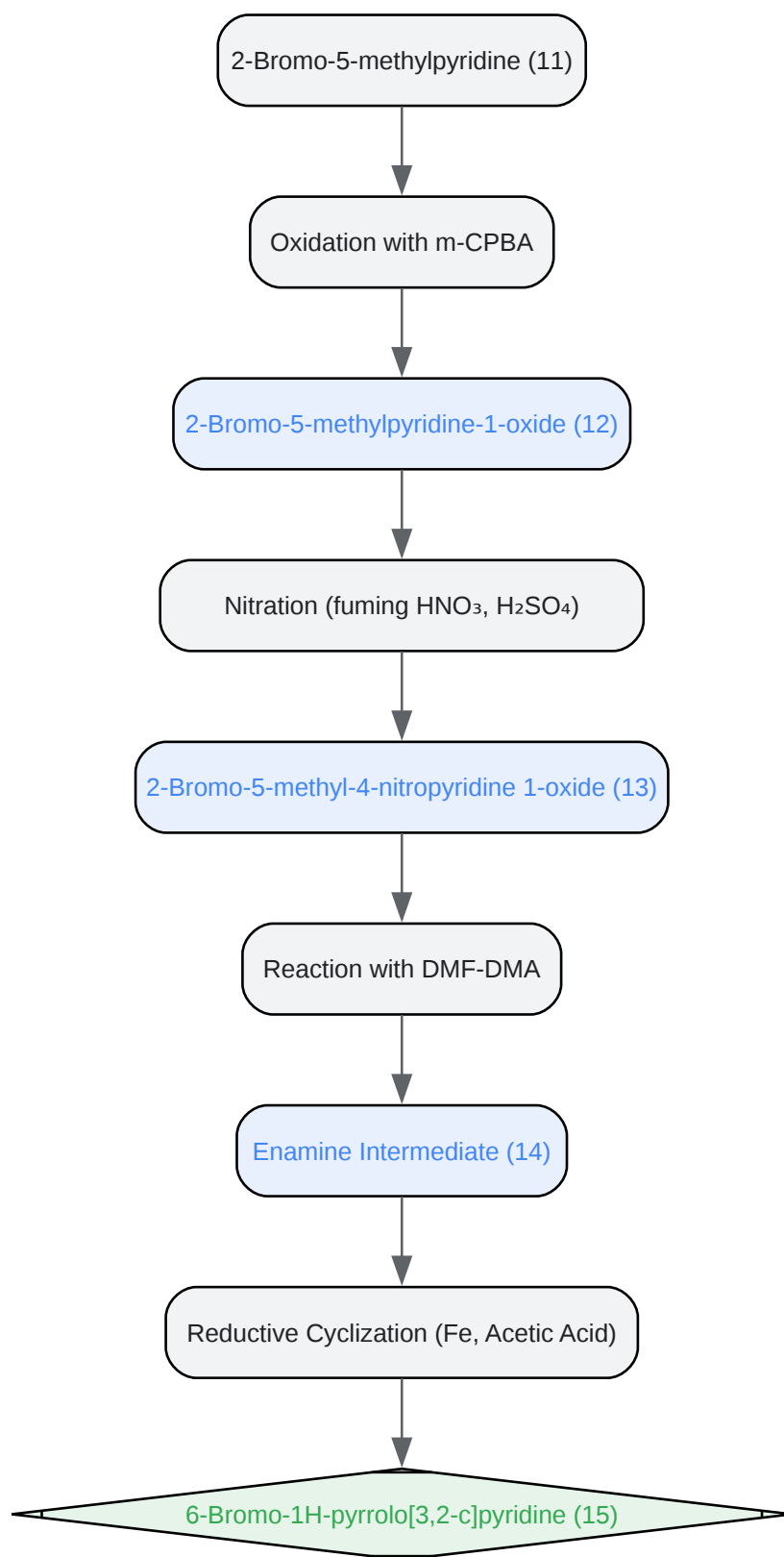
Property	Value	Source
IUPAC Name	6-methyl-1H-pyrrolo[3,2-c]pyridine	PubChem
Molecular Formula	C ₈ H ₈ N ₂	[5]
Molecular Weight	132.16 g/mol	[6]
Monoisotopic Mass	132.06874 Da	[5]
CAS Number	10313151 (CID)	[5]
Canonical SMILES	<chem>CC1=CC2=C(C=CN2)C=N1</chem>	[5]
InChI Key	PCAVQKASMKODDC-UHFFFAOYSA-N	[5]
Predicted XlogP	1.4	[5]
Predicted CCS ([M+H] ⁺)	123.3 Å ²	[5]
Appearance	Solid (predicted)	-
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C	[7]

Synthesis and Derivatization Strategies

A robust and versatile synthetic route is paramount for the exploration of a chemical scaffold. While a direct synthesis for the 6-methyl derivative is not explicitly published, a highly effective multi-step synthesis for the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been validated, providing a clear pathway to the target compound and its analogs.[3]

Validated Synthesis of the 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate

The causality behind this experimental design lies in its use of commercially available starting materials and high-yielding, well-understood chemical transformations. The workflow proceeds through nitration, activation, and a reductive cyclization to construct the bicyclic core.



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Caption: Synthetic workflow for the key 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.

Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (15)[3]

- Step 1: Oxidation. To a solution of 2-bromo-5-methylpyridine (11) in a suitable solvent, add m-chloroperbenzoic acid (m-CPBA). Stir the reaction until completion to yield 2-bromo-5-methylpyridine-1-oxide (12).
- Step 2: Nitration. Carefully add compound 12 to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature. This electrophilic aromatic substitution introduces a nitro group at the C4 position, yielding 2-bromo-5-methyl-4-nitropyridine 1-oxide (13). The N-oxide group directs the nitration to the C4 position.
- Step 3: Enamine Formation. React compound 13 with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide at elevated temperature (e.g., 120 °C). This step converts the methyl group into a reactive enamine intermediate (14).
- Step 4: Reductive Cyclization. Treat the enamine intermediate 14 with iron powder in acetic acid. The iron reduces the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization onto the enamine, followed by elimination, to form the pyrrole ring, yielding the final product, 6-bromo-1H-pyrrolo[3,2-c]pyridine (15).

Proposed Synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridine

With the 6-bromo intermediate (15) in hand, the target 6-methyl derivative can be readily accessed via standard palladium-catalyzed cross-coupling reactions.

- Suzuki Coupling: Reacting 15 with methylboronic acid or a suitable derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) would furnish **6-methyl-1H-pyrrolo[3,2-c]pyridine**.
- Stille Coupling: Alternatively, coupling with trimethylstannane or a similar organotin reagent under palladium catalysis would also yield the desired product.

Derivatization Potential

The 1H-pyrrolo[3,2-c]pyridine scaffold is highly amenable to further modification, making it ideal for generating chemical libraries for structure-activity relationship (SAR) studies:

- N-1 Position: The pyrrole nitrogen is nucleophilic and can be readily arylated or alkylated. A common method involves Ullmann coupling with an aryl boronic acid using copper(II) acetate as a catalyst.[3]
- C-6 Position: The 6-bromo intermediate is a versatile handle for introducing a wide array of substituents via Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. [3][4]

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the definitive structural confirmation of a synthesized compound. While the specific spectra for **6-methyl-1H-pyrrolo[3,2-c]pyridine** are not published, we can present representative data from closely related analogs to establish the expected chemical shifts and fragmentation patterns. The data below is for derivatives synthesized and characterized by Wang et al.[3][4]

Table 2: Representative Spectroscopic Data for 1,6-Disubstituted-1H-pyrrolo[3,2-c]pyridine Analogs

Compound	Key ¹ H NMR Signals (500 MHz, CDCl ₃) δ ppm	HRMS [M+H] ⁺
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine[4]	9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, 2H), 7.38 (m, 2H), 6.80 (d, 1H), 6.71 (s, 2H)	Calcd: 361.1552, Found: 361.1556
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine[3]	9.09 (s, 1H), 7.96 (d, 2H), 7.76 (s, 1H), 7.39 (d, 1H), 7.19 (d, 1H), 6.80 (d, 1H), 6.70 (s, 2H), 2.42 (s, 3H, -CH ₃)	Calcd: 375.1709, Found: 375.1709

Predicted ¹H NMR Profile for 6-methyl-1H-pyrrolo[3,2-c]pyridine

Based on the data above and general principles, the ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show:

- A broad singlet for the pyrrole N-H proton (H1) at a downfield chemical shift (>11 ppm).
- Distinct signals for the aromatic protons on the pyridine (H4, H7) and pyrrole (H2, H3) rings.
- A characteristic singlet for the methyl group protons at the C6 position, likely in the range of δ 2.4-2.6 ppm, as seen in the 6-(m-tolyl) analog.^[3]

Protocol 2: Standardized Analytical Workflow

This protocol ensures the generation of reliable and reproducible data for structural verification.

- Sample Preparation:
 - NMR: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl $_3$). Transfer the solution to a 5 mm NMR tube.
 - MS: Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile. Dilute this solution to the low μ g/mL or ng/mL range for analysis.
- NMR Spectroscopy:
 - Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
 - Process the raw data (FID) using appropriate software. This must include Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
- High-Resolution Mass Spectrometry (HRMS):
 - Analyze the diluted sample using an ESI-TOF or ESI-Orbitrap mass spectrometer to determine the accurate mass.
 - Operate in positive ion mode to detect the $[\text{M}+\text{H}]^+$ adduct.
 - Confirm that the measured mass is within a 5 ppm error tolerance of the calculated exact mass for the molecular formula $\text{C}_8\text{H}_9\text{N}_2^+$.

Chemical Reactivity and Stability

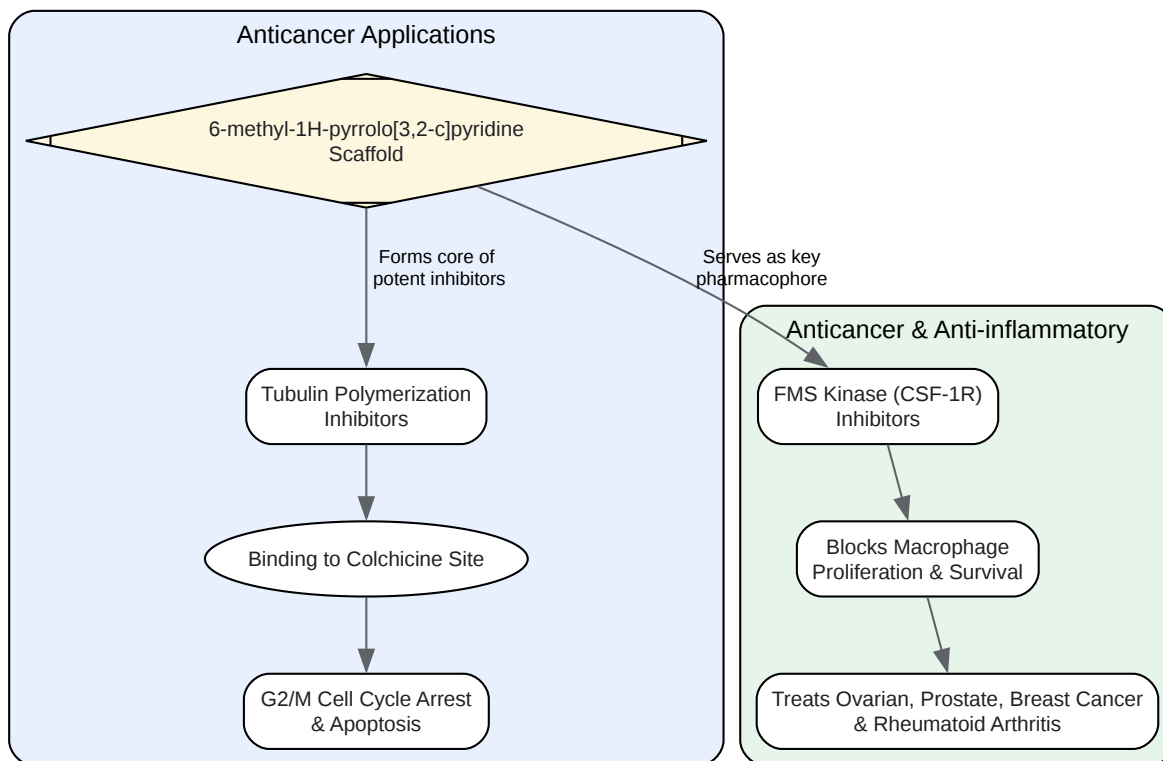
The reactivity of **6-methyl-1H-pyrrolo[3,2-c]pyridine** is a composite of its constituent pyrrole and pyridine rings.

- **Pyrrole Ring:** The 5-membered ring is electron-rich and thus susceptible to electrophilic attack. However, its reactivity is somewhat attenuated by the electron-withdrawing effect of the fused pyridine ring. The N-H proton is weakly acidic ($\text{pK}_a \approx 17$) and can be removed by a strong base to generate an anion for subsequent N-alkylation or N-arylation.
- **Pyridine Ring:** The pyridine nitrogen atom (N5) is basic and serves as a hydrogen bond acceptor. The ring itself is electron-deficient, making it generally resistant to electrophilic substitution but potentially susceptible to nucleophilic aromatic substitution, particularly if further activated by electron-withdrawing groups.
- **Methyl Group:** The C6-methyl group can potentially undergo oxidation or be used as a handle for further functionalization via radical halogenation, although this would likely be less selective than cross-coupling approaches.

The compound should be stored in a cool, dark place under an inert atmosphere to prevent potential degradation, as pyrrolic compounds can be sensitive to air and light.^[7]

Applications in Drug Discovery and Medicinal Chemistry

The 1H-pyrrolo[3,2-c]pyridine scaffold is a validated "hinge-binding" motif for various protein kinases and has proven to be a highly effective core for developing potent, targeted therapeutics.



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